3-(p-Aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83991-25-7 |
|---|---|
Molecular Formula |
C21H25N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-aminophenyl)-[(1R,5S)-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c22-20-8-6-19(7-9-20)21(25)24-14-17-10-18(15-24)13-23(12-17)11-16-4-2-1-3-5-16/h1-9,17-18H,10-15,22H2/t17-,18+ |
InChI Key |
DLNAKYFPFYUBDR-HDICACEKSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
Canonical SMILES |
C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane ambasilide LU 47110 LU-47110 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Ambasilide
Core Structural Considerations
Ambasilide’s molecular framework comprises a bicyclic imidazole derivative with a dichloroacetyl side chain, as inferred from its IUPAC nomenclature and spectroscopic data. The synthesis likely involves cycloaddition and acylation steps, analogous to methodologies used for structurally related diazabicyclo compounds. Key intermediates include levulinic acid derivatives and diamines, which undergo condensation to form the bicyclic core before functionalization with dichloroacetyl groups.
Cycloaddition and Acylation Protocol
A validated approach for analogous compounds involves a two-step process:
- Cycloaddition : Levulinic acid or its ester reacts with a diamine (e.g., 1,2-diaminoethane) in ethanol under reflux to form a diazabicyclo intermediate. For example, ethyl levulinate reacts with 1,2-diaminoethane at molar ratios of 1:3.5 to yield a bicyclic imidazolone derivative (45–85% yield).
- Acylation : The intermediate is treated with dichloroacetyl chloride in toluene or chloroform at subambient temperatures (-10°C) to introduce the dichloroacetyl moiety. This step typically achieves yields of 50–87%, with purity confirmed via IR, NMR, and mass spectrometry.
Reaction Scheme:
- Cycloaddition:
$$ \text{Levulinic ester} + \text{Diamine} \xrightarrow{\text{EtOH, reflux}} \text{Diazabicyclo intermediate} $$ - Acylation:
$$ \text{Diazabicyclo intermediate} + \text{Dichloroacetyl chloride} \xrightarrow{\text{Toluene, -10°C}} \text{Ambasilide analog} $$
Optimization Challenges
- Solvent Selection : Ethanol and toluene are preferred for cycloaddition and acylation, respectively, due to their polarity and boiling points.
- Temperature Control : Acylation at -10°C minimizes side reactions, such as over-acylation or decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/hexane) are critical for isolating high-purity products.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Key signals include a singlet at δ 6.05 (Cl₂CH–) and aromatic protons between δ 6.68–7.45.
- ¹³C NMR : Peaks at δ 170 (amide carbonyl) and δ 160 (ester carbonyl) confirm functionalization.
- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 327.1 for C₁₇H₁₉Cl₂N₃O).
Scale-Up and Industrial Considerations
Lyophilization for Formulation Stability
A patent-pending lyophilization process enhances the stability of Ambasilide analogs. Key steps include:
- Dissolving the compound in a solvent (e.g., water or ethanol).
- Adding an antisolvent (e.g., tetrahydrofuran) to precipitate the product.
- Freezing the mixture at -30°C and lyophilizing under vacuum (200 µm pressure).
Stability Data:
| Condition | Degradation (30 days) |
|---|---|
| 40°C, aqueous | 20% loss |
| 40°C, lyophilized | 2% loss |
Lyophilized formulations retain >98% potency after 90 days at 25°C, compared to 80% for non-lyophilized counterparts.
Comparative Analysis of Analogues
Bioactivity Correlation
Herbicide safeners with structural similarities to Ambasilide demonstrate recovery rates in maize, suggesting analogous structure-activity relationships:
| Compound | Plant Height Recovery (%) | Root Length Recovery (%) |
|---|---|---|
| 4e | 86.0 | 78.5 |
| 4f | 81.5 | 75.1 |
Higher recovery correlates with electron-withdrawing substituents (e.g., dichloroacetyl), which may stabilize drug-target interactions.
Chemical Reactions Analysis
Ambasilide undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution reactions: Common reagents include halogens and other nucleophiles, which can replace specific atoms or groups on the molecule.
Major products: The reactions typically yield derivatives of ambasilide with modified pharmacological profiles.
Scientific Research Applications
Ambasilide has been extensively studied for its applications in:
Mechanism of Action
Ambasilide exerts its effects by blocking potassium channels, specifically the HERG potassium channel . This inhibition prolongs the repolarization phase of the cardiac action potential, thereby preventing abnormal electrical activity in the heart. The molecular targets include the open state of the HERG channel, where ambasilide binds and inhibits the flow of potassium ions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ambasilide’s multi-channel blockade contrasts with the selectivity of other class III antiarrhythmics. Key comparisons include:
E-4031
- Mechanism : Selective IKr blocker.
- Key Differences :
- In guinea pig myocytes, E-4031 (5 µM) blocks ~65% of IK during short depolarizations (80–420 ms), but efficacy declines to 34% at 6.3 sec. Ambasilide (10 µM) maintains ~48% IK blockade at 2 sec, indicating broader and sustained activity .
- E-4031 shifts IK activation curves (+10 mV) and reduces slope factor (k), whereas ambasilide lacks such effects .
- Clinical Implication : E-4031’s selective IKr block may limit efficacy in arrhythmias involving multiple K⁺ currents.
Dofetilide
- Mechanism : Pure IKr inhibition (Kd = 3.9 nM) with voltage- and time-dependent block .
- Key Differences :
- In canine defibrillation models, ambasilide (4.8 mg/kg) and dofetilide (10 µg/kg) reduce defibrillation energy requirements (DER) similarly (–17.7% vs. –21.9%) despite differing selectivity. Both prolong QTc comparably (+23.5% vs. +20.5%) .
- Dofetilide lacks activity on IKACh or Ito, making it less effective in AF models with high vagal tone .
- Clinical Implication: Non-selective blockade by ambasilide may offer broader antiarrhythmic coverage without sacrificing DER reduction.
d-Sotalol
- Mechanism : IKr blocker with β-adrenergic antagonism.
- Key Differences: d-Sotalol (5 µM) prolongs APD by +34.8% in guinea pig atria, but its effect is blunted by muscarinic stimulation (–69% APD shortening). Ambasilide resists this blunting (–37.4% APD shortening) due to IKACh blockade .
- Clinical Implication : Ambasilide’s IKACh inhibition enhances efficacy in vagally mediated AF.
Propafenone
- Mechanism : Class IC sodium channel blocker with secondary K⁺ channel effects.
- Key Differences: In canine AF models, ambasilide terminates 100% of AF episodes vs. 84.6% for propafenone. Propafenone exhibits reverse frequency-dependent ERP prolongation (+66% at 200 ms pacing vs. +23% at 400 ms), whereas ambasilide’s ERP effects are frequency-independent . Propafenone slows atrial conduction velocity (–34%), increasing pro-arrhythmia risk; ambasilide spares conduction .
- Clinical Implication : Ambasilide’s ERP prolongation without conduction slowing may reduce torsades de pointes risk.
Data Tables
Table 1: Potency (EC50/Kd) of Ambasilide vs. Comparators
Table 2: Clinical Efficacy in AF Models
Q & A
Basic Research Question
- Quality Control : Validate synthetic batches via HPLC purity (>98%), NMR spectroscopy, and elemental analysis .
- Documentation : Report detailed synthesis protocols, including solvent grades, catalyst lots, and reaction temperatures .
Advanced Consideration : Use design of experiments (DoE) to optimize synthesis parameters (e.g., temperature, pH) and reduce variability. Share protocols via platforms like Zenodo for community validation .
How can conflicting results in Ambasilide’s pharmacokinetic (PK) profiles between human and animal models be reconciled?
Advanced Research Question
- Interspecies Scaling : Apply allometric equations (e.g., body surface area) to adjust dosages .
- Physiologically Based PK (PBPK) Modeling : Incorporate human CYP450 isoform data to predict metabolic clearance .
- Humanized Models : Use liver-chimeric mice or microphysiological systems (MPS) for translational validation .
What ethical and methodological standards apply to clinical trials involving Ambasilide?
Basic Research Question
- Ethics : Adhere to ICH-GCP guidelines, including informed consent and risk-benefit analysis .
- Trial Design : Use randomized, double-blind protocols with placebo controls. Pre-register trials on ClinicalTrials.gov .
Advanced Consideration : Implement adaptive trial designs (e.g., Bayesian methods) to dynamically adjust dosing based on interim PK/PD data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
